molecular formula C15H21NO2 B14304178 [4-(3-Hydroxypropyl)piperidin-1-yl](phenyl)methanone CAS No. 115482-69-4

[4-(3-Hydroxypropyl)piperidin-1-yl](phenyl)methanone

Cat. No.: B14304178
CAS No.: 115482-69-4
M. Wt: 247.33 g/mol
InChI Key: OKYVFTBOZSPEHL-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropyl)piperidin-1-ylmethanone is a chemical compound with the molecular formula C₁₅H₂₁NO₂ It features a piperidine ring, a phenyl group, and a hydroxypropyl side chain

Preparation Methods

The synthesis of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Introduction of the Phenyl Group: The phenyl group is usually introduced through Friedel-Crafts acylation or alkylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(3-Hydroxypropyl)piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Hydroxypropyl)piperidin-1-ylmethanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group can engage in hydrophobic interactions with proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Properties

CAS No.

115482-69-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

[4-(3-hydroxypropyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C15H21NO2/c17-12-4-5-13-8-10-16(11-9-13)15(18)14-6-2-1-3-7-14/h1-3,6-7,13,17H,4-5,8-12H2

InChI Key

OKYVFTBOZSPEHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCCO)C(=O)C2=CC=CC=C2

Origin of Product

United States

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